Fenozolone

Catalog No.
S527898
CAS No.
15302-16-6
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenozolone

CAS Number

15302-16-6

Product Name

Fenozolone

IUPAC Name

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14)

InChI Key

RXOIEVSUURELPG-UHFFFAOYSA-N

SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Fenozolone; LD 3394; LD-3394; LD3394; Ordinator;

Canonical SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Isomeric SMILES

CCNC1=NC(=O)C(O1)C2=CC=CC=C2

Description

The exact mass of the compound Fenozolone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fenozolone is a psychoactive compound classified as a stimulant, primarily used for its effects on the central nervous system. Its chemical formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} and it is known to exhibit properties similar to those of amphetamines. Fenozolone is recognized for its potential in enhancing cognitive functions and improving mood, making it a subject of interest in both clinical and research settings. It has been studied for its effects on neurotransmitter systems, particularly in relation to catecholamines and serotonin.

Fenozolone's mechanism of action is not fully understood. Research suggests it may inhibit the reuptake of dopamine and norepinephrine in the brain, similar to other psychostimulants []. However, more recent studies are needed to elucidate the complete picture.

Brain Activity Measurement:

One area of research explores fenozolone's impact on functional magnetic resonance imaging (fMRI) measurements. fMRI is a technique used to assess brain activity by detecting changes in blood flow. Studies suggest that fenozolone might enhance the signal obtained during fMRI, potentially leading to a more accurate picture of brain function during tasks.[1]

Neurorehabilitation Research:

Another area of investigation focuses on fenozolone's role in neurorehabilitation. This field aims to help patients regain lost neurological function after stroke or other injuries. Some studies have examined the effects of fenozolone on brain activity during motor tasks in healthy individuals. The findings suggest it might influence specific brain regions involved in movement control, although further research is needed to understand its potential application in rehabilitation settings. []

That characterize its reactivity:

  • Oxidation: Fenozolone can be oxidized to form various metabolites, which may have different biological activities.
  • Alkylation: This involves the introduction of alkyl groups into the molecule, altering its pharmacological properties.
  • Hydrolysis: The compound can also undergo hydrolysis, leading to the formation of simpler molecules that may exhibit different biological activities .

The biological activity of fenozolone is primarily linked to its interaction with neurotransmitter systems. Research indicates that fenozolone acts as a stimulant by enhancing the release and uptake inhibition of catecholamines, particularly dopamine and norepinephrine. This mechanism is similar to other stimulants but may differ in potency and efficacy. Studies have shown that fenozolone can influence locomotor activity and cognitive functions in animal models, suggesting its potential applications in treating attention deficit hyperactivity disorder and other cognitive impairments .

The synthesis of fenozolone has been explored through various methods:

  • Traditional Synthesis: Initial methods involved multi-step organic reactions, including cyclization processes that yield the desired compound from simpler precursors.
  • Alternative Routes: More recent studies have proposed alternative synthetic routes that may offer better yields or reduced costs. These include using chiral intermediates to produce enantiomerically pure forms of fenozolone .

Fenozolone has several notable applications:

  • Cognitive Enhancer: Due to its stimulant properties, it is investigated for use in cognitive enhancement therapies.
  • Psychostimulant: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder and narcolepsy.
  • Research Tool: In pharmacological research, fenozolone serves as a model compound for studying the mechanisms of action of stimulants and their effects on neurotransmitter systems .

Interaction studies involving fenozolone have focused on its effects on neurotransmitter uptake and release. Research has demonstrated that fenozolone significantly affects the uptake of serotonin and catecholamines in various brain regions, indicating its role as a reuptake inhibitor. These interactions suggest potential therapeutic benefits but also raise concerns regarding abuse potential and side effects associated with stimulant use .

Fenozolone shares similarities with several other psychoactive compounds, particularly those within the stimulant category. Below is a comparison highlighting its uniqueness:

CompoundStructurePrimary UseUnique Features
FenozoloneC11H12N2O2Cognitive enhancementSpecific action on serotonin uptake
AminorexC9H10N2OAppetite suppressantLinked to pulmonary hypertension
PemolineC9H10N2OAttention deficit hyperactivity disorderLower abuse potential compared to amphetamines
ThozalinoneC10H12N2OStimulantDifferent metabolic pathways
4-MethylaminorexC10H13N3StimulantHigher potency than fenozolone

Fenozolone's unique profile lies in its specific interactions with neurotransmitter systems while maintaining a distinct chemical structure compared to other stimulants. This specificity contributes to its potential therapeutic applications while also necessitating careful consideration regarding safety and efficacy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NZI4LMU6G

Wikipedia

Fenozolone

Dates

Modify: 2023-08-15
1: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
2: Loubinoux I, Boulanouar K, Ranjeva JP, Carel C, Berry I, Rascol O, Celsis P, Chollet F. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and fenozolone during hand sensorimotor tasks. J Cereb Blood Flow Metab. 1999 Dec;19(12):1365-75. PubMed PMID: 10598941.
3: Mundler F. [Clinical trial of a new psychostimulant drug (fenozolone)]. Rev Neuropsychiatr Infant. 1972 Jun-Jul;20(6):615-8. French. PubMed PMID: 4637788.
4: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.
5: Marcy R, Quermonne MA, Nammathao B. Antagonism of skin conductance response (SCR) habituation during iterative photostimulation in mice: habituation test - a new psychopharmacological method for detecting and quantifying enhancement of psychic activity. Psychopharmacology (Berl). 1977 Aug 31;54(1):73-80. PubMed PMID: 410063.
6: Baumevieille M, Haramburu F, Bégaud B. Abuse of prescription medicines in southwestern France. Ann Pharmacother. 1997 Jul-Aug;31(7-8):847-50. PubMed PMID: 9220042.
7: Loubinoux I, Tombari D, Pariente J, Gerdelat-Mas A, Franceries X, Cassol E, Rascol O, Pastor J, Chollet F. Modulation of behavior and cortical motor activity in healthy subjects by a chronic administration of a serotonin enhancer. Neuroimage. 2005 Aug 15;27(2):299-313. PubMed PMID: 15950492.
8: Loubinoux I, Pariente J, Boulanouar K, Carel C, Manelfe C, Rascol O, Celsis P, Chollet F. A single dose of the serotonin neurotransmission agonist paroxetine enhances motor output: double-blind, placebo-controlled, fMRI study in healthy subjects. Neuroimage. 2002 Jan;15(1):26-36. PubMed PMID: 11771971.

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